
DAA-1106
Overview
Description
DAA-1106 (CAS No. 220551-92-8) is a potent and selective ligand for the 18 kDa translocator protein (TSPO), also known as the peripheral benzodiazepine receptor (PBR). Its molecular formula is C23H22FNO4, with a molecular weight of 395.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DAA1106 involves several steps:
Starting Materials: The synthesis begins with 2-phenoxy-5-fluoroaniline and 2,5-dimethoxybenzyl chloride.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for DAA1106 are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Reactors: Using large-scale reactors to handle the increased volume of reactants.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
DAA1106 undergoes several types of chemical reactions, including:
Oxidation: DAA1106 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted analogs .
Scientific Research Applications
Neuroimaging Applications
DAA-1106 is primarily utilized in conjunction with positron emission tomography (PET) to visualize neuroinflammation in vivo. This imaging technique is crucial for studying various neurodegenerative diseases, including:
- Alzheimer's Disease : this compound has been shown to bind effectively to activated microglia in patients with Alzheimer's disease, facilitating the assessment of neuroinflammatory processes associated with the disease's progression .
- Amyotrophic Lateral Sclerosis : Research indicates that this compound can help identify microglial activation in amyotrophic lateral sclerosis, providing insights into disease mechanisms and potential therapeutic targets .
- Multiple Sclerosis : The ligand has been employed to analyze neuroinflammation in multiple sclerosis, highlighting its role in monitoring disease activity and response to treatment .
Comparative Binding Affinity Studies
Numerous studies have demonstrated that this compound exhibits a higher binding affinity for the peripheral benzodiazepine receptor compared to other ligands, such as PK11195. For instance:
- In a comparative analysis involving postmortem brain tissues from patients with various neurological disorders, this compound displayed lower dissociation constant (K_D) values than PK11195, indicating superior binding characteristics .
- This enhanced binding capability allows for more accurate imaging of activated microglia, which is critical for understanding the pathophysiology of neurodegenerative diseases .
Case Studies and Research Findings
Several case studies highlight the efficacy of this compound in clinical settings:
These studies collectively underscore the versatility of this compound as a diagnostic tool in various neurological conditions.
Mechanistic Insights
The mechanism by which this compound exerts its effects involves its interaction with the peripheral benzodiazepine receptor on activated microglia. This interaction not only facilitates imaging but may also play a role in modulating inflammatory responses within the central nervous system. Research has indicated that:
Mechanism of Action
DAA1106 exerts its effects by binding to the peripheral benzodiazepine receptor, also known as the mitochondrial 18 kDa translocator protein (TSPO). This binding leads to various cellular effects, including modulation of mitochondrial function and regulation of steroidogenesis. The molecular targets and pathways involved include:
Mitochondrial Function: TSPO is involved in the transport of cholesterol into mitochondria, which is a crucial step in steroidogenesis.
Neuroinflammation: TSPO expression is upregulated in response to brain injury and inflammation, making it a valuable marker for neuroinflammation.
Comparison with Similar Compounds
Key Properties:
- Binding Affinity: Sub-nanomolar affinity for TSPO (Ki = 0.28 nM), significantly higher than first-generation ligands like PK11195 .
- Applications : Used extensively in its radiolabeled form (e.g., <sup>11</sup>C or <sup>3</sup>H) for positron emission tomography (PET) imaging to map TSPO expression in neurological disorders such as Alzheimer’s disease, multiple sclerosis, and neuroinflammation .
- Pharmacological Effects : Demonstrates anxiolytic activity in animal models, though clinical development remains unreported .
TSPO ligands are critical for studying neuroinflammation, neurodegeneration, and oncology. Below is a detailed comparison of DAA-1106 with other prominent TSPO-targeting compounds:
Table 1: Comparative Analysis of TSPO Ligands
Key Differentiators:
Binding Affinity and Sensitivity: this compound’s sub-nanomolar Ki (0.28 nM) surpasses PK11195 (Ki = 2.5–9.4 nM), enabling detection of subtle TSPO expression changes in asymptomatic patients . PBR-28 shows comparable affinity but exhibits genetic polymorphism, limiting its utility in certain populations .
Specificity :
- Unlike benzodiazepines (e.g., diazepam), this compound and other TSPO ligands lack GABAA receptor interactions, reducing off-target effects .
Clinical Utility :
- PK11195 is widely used clinically but suffers from high plasma-protein binding and low brain uptake, reducing sensitivity .
- This compound and DPA-713 are primarily research tools, with this compound’s radiolabeled forms (e.g., <sup>11</sup>C) offering superior imaging resolution .
Therapeutic Potential: While this compound shows preclinical anxiolytic effects, its clinical development lags behind PBR-28, which is under investigation for neurodegenerative and psychiatric disorders .
Research and Clinical Implications
- Neuroimaging : this compound’s high TSPO affinity makes it valuable for tracking microglial activation in early-stage Alzheimer’s disease, where PK11195 may fail to detect subtle changes .
- Limitations : Lack of clinical data limits this compound’s translation to human therapies, contrasting with PK11195’s established (albeit imperfect) clinical use .
Biological Activity
DAA-1106 is a potent and selective agonist of the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial translocator protein (TSPO). This compound has garnered attention for its significant implications in neuroimaging and neuroinflammation research, particularly in the context of neurodegenerative diseases. This article delves into the biological activity of this compound, supported by various studies, case analyses, and data tables.
This compound exhibits a high binding affinity for TSPO, with a sub-nanomolar dissociation constant (K_i) of 0.28 nM . Unlike traditional benzodiazepines, this compound does not interact with GABAA receptors, making it a unique tool for studying neuroinflammation without the sedative effects associated with other benzodiazepines.
Binding Affinity and Neuroinflammation
This compound is primarily utilized in positron emission tomography (PET) imaging to assess neuroinflammation by binding to activated microglia, which are indicative of inflammatory processes in the brain. The following table summarizes key studies highlighting the binding characteristics of this compound in various neurological conditions:
Case Studies
- Alzheimer's Disease : A study using PET scans with [^11C]this compound demonstrated increased binding in patients with Alzheimer's disease compared to healthy controls, indicating elevated microglial activation associated with neurodegeneration .
- Mild Cognitive Impairment : Research indicated that subjects with MCI showed significantly higher this compound binding compared to healthy individuals, suggesting that microglial activation can be detected before the onset of dementia . Subjects with high binding values were more likely to develop dementia within five years.
- Schizophrenia : In a study involving patients with chronic schizophrenia, no significant differences were found between patient and control groups regarding this compound binding; however, a correlation was observed between cortical binding and symptom severity .
Research Findings
This compound has been extensively studied for its role in mapping neuroinflammation across various neurological disorders. The following findings summarize its impact:
- Neurodegenerative Diseases : this compound has been used to investigate conditions such as amyotrophic lateral sclerosis (ALS), frontotemporal dementia, and multiple sclerosis, consistently showing higher binding affinities in tissues affected by these diseases .
- Microglial Activation : The correlation between this compound binding and microglial activation has been established through immunohistochemical analyses, reinforcing its utility as a biomarker for neuroinflammatory processes .
Q & A
Basic Research Questions
Q. What are the primary pharmacological targets of DAA-1106, and how do they influence experimental design in neuroimaging studies?
this compound is a potent and selective agonist for the peripheral benzodiazepine receptor (PBR), also known as the 18 kDa translocator protein (TSPO). This receptor is highly expressed in activated microglia and astrocytes, making it a critical target for studying neuroinflammation in conditions like Alzheimer’s disease or Parkinson’s disease . Methodologically, researchers should design PET imaging studies using radiolabeled this compound (e.g., ¹¹C-DAA-1106) to quantify PBR density in vivo, ensuring protocols account for intersubject variability in TSPO binding affinity .
Q. What standardized protocols exist for quantifying this compound binding affinity in preclinical models?
Preclinical studies typically employ competitive binding assays using tritiated ligands (e.g., [³H]PK11195) to measure this compound’s dissociation constant (Kd) and inhibitory concentration (IC50). Researchers must standardize tissue preparation (e.g., brain homogenates from rodent models) and validate results with autoradiography to confirm regional binding specificity .
Q. How should researchers address discrepancies in this compound’s reported binding efficacy across different disease models?
Variations may arise from differences in PBR expression levels or genetic polymorphisms (e.g., rs6971 SNP in TSPO). To mitigate this, stratify study populations by TSPO genotype and use high-specific-activity radioligands to improve signal-to-noise ratios in PET imaging .
Advanced Research Questions
Q. What methodological strategies can enhance the sensitivity of this compound in detecting early-stage neuroinflammation?
Advanced approaches include:
- Dose optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal tracer doses that minimize nonspecific binding .
- Multi-modal imaging : Combine ¹¹C-DAA-1106 PET with MRI or CSF biomarkers (e.g., GFAP) to correlate microglial activation with structural or biochemical changes .
- Longitudinal studies : Track binding dynamics over time to distinguish acute vs. chronic neuroinflammatory states .
Q. How can researchers resolve contradictions between in vitro and in vivo binding data for this compound?
In vitro assays (e.g., cell cultures) may overestimate binding due to absent blood-brain barrier (BBB) effects. Validate findings using in vivo microdialysis or compartmental modeling in PET studies to account for BBB permeability and plasma protein binding .
Q. What ethical and methodological considerations apply when using this compound in human subjects with comorbid conditions (e.g., HCV/HIV coinfection)?
- Participant stratification : Exclude individuals with thrombocytopenia (common in advanced HCV) to avoid confounding coagulation profile results, as this compound’s systemic effects on platelets are understudied .
- Informed consent : Disclose potential risks of radioligand exposure and ensure compliance with ethical review protocols (e.g., IRB approvals for PET imaging) .
Q. Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing this compound PET imaging data in heterogeneous cohorts?
Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or mixed-effects models to adjust for covariates like age, TSPO genotype, and disease severity. Normalize binding potential (BPₙ𝒹) values to a reference region (e.g., cerebellum) lacking PBR expression .
Q. How can researchers validate this compound’s specificity in overlapping pathologies (e.g., neurodegeneration vs. traumatic brain injury)?
Employ immunohistochemical validation post-mortem to correlate in vivo PET signals with histopathological markers (e.g., Iba1 for microglia). Cross-validate with alternative ligands (e.g., ¹¹C-PBR28) to confirm target engagement .
Q. Research Gaps and Future Directions
Q. What understudied applications of this compound warrant prioritization in preclinical research?
- Coagulation studies : Investigate this compound’s impact on platelet aggregation and coagulation factors in schistosomiasis or other parasitic infections, as preliminary data are lacking .
- Cancer research : Explore PBR’s role in tumor-associated macrophages using this compound-based imaging .
Q. How can this compound be integrated with emerging technologies (e.g., AI-driven image analysis) to improve diagnostic accuracy?
Train convolutional neural networks (CNNs) on PET/MRI datasets to automate quantification of neuroinflammatory hotspots, reducing inter-rater variability and enhancing reproducibility .
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-N-(5-fluoro-2-phenoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO4/c1-16(26)25(15-17-13-20(27-2)10-12-22(17)28-3)21-14-18(24)9-11-23(21)29-19-7-5-4-6-8-19/h4-14H,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRZYADKQRHHSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=C(C=CC(=C1)OC)OC)C2=C(C=CC(=C2)F)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439829 | |
Record name | N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220551-92-8 | |
Record name | N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220551-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DAA-1106 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220551928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAA-1106 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A8IVT5Q3P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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